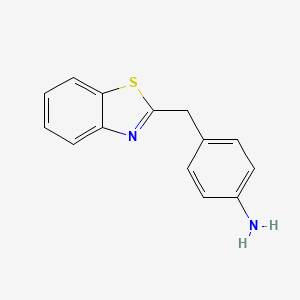

4-(1,3-Benzothiazol-2-ylmethyl)aniline

Übersicht

Beschreibung

4-(1,3-Benzothiazol-2-ylmethyl)aniline is an organic compound with the molecular formula C14H12N2S. It is a derivative of benzothiazole and aniline, featuring a benzothiazole ring attached to a benzyl group, which is further connected to an aniline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylmethyl)aniline typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with formic acid or other suitable aldehydes.

Benzylation: The benzothiazole is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Benzothiazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring or the aniline moiety

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 4-(1,3-Benzothiazol-2-ylmethyl)aniline is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and electrophilic substitution reactions makes it a versatile building block for creating more complex structures. The following table summarizes its reactivity:

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Amines | Lithium aluminum hydride, catalytic hydrogenation |

| Substitution | Halogenated derivatives | Halogens, nitrating agents |

Biological Applications

The biological potential of this compound has been explored extensively. It has been studied for its potential as an anticancer agent and for its antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound's mechanism often involves interaction with critical bacterial enzymes or proteins essential for their survival and replication .

Case Study: Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial effects. In vitro studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis by disrupting critical metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown promise in the development of new drugs targeting various diseases due to its unique photophysical properties and ability to intercalate with DNA .

Case Study: Anticancer Properties

A study evaluating the anticancer activity of benzothiazole derivatives found that certain compounds could effectively inhibit tumor growth in animal models. The mechanism was attributed to their ability to modulate enzyme activity involved in cell proliferation .

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzothiazol-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, potentially leading to anticancer effects. The aniline moiety may also participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1,3-Benzothiazol-2-yl)aniline

- 4-(1,3-Benzothiazol-2-ylmethyl)phenol

- 4-(1,3-Benzothiazol-2-ylmethyl)benzoic acid

Uniqueness

4-(1,3-Benzothiazol-2-ylmethyl)aniline is unique due to the presence of both the benzothiazole and aniline moieties, which confer distinct chemical and biological properties.

Biologische Aktivität

4-(1,3-Benzothiazol-2-ylmethyl)aniline is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-tubercular, and antioxidant properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to an aniline structure, which contributes to its pharmacological potential. The presence of both aromatic heterocycles enhances its interaction with biological targets.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains.

Study Findings

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives using the agar well diffusion method against clinical isolates. The results showed that certain derivatives had comparable or superior activity to standard antibiotics such as Ciprofloxacin and Ketoconazole. For instance:

- Escherichia coli : The compound demonstrated effective inhibition comparable to Ciprofloxacin.

- Staphylococcus aureus : Notably, some derivatives were more effective than standard treatments against this pathogen .

Anti-Tubercular Activity

Recent synthetic developments have highlighted the anti-tubercular potential of benzothiazole derivatives. The compound has shown promise in inhibiting Mycobacterium tuberculosis in vitro.

Comparative Studies

In a comparative study, newly synthesized benzothiazole derivatives were tested against M. tuberculosis. The results indicated that these compounds exhibited better inhibition potency than standard reference drugs. Specifically:

- Inhibition Concentrations : The newly synthesized compounds showed lower minimum inhibitory concentrations (MICs) against M. tuberculosis compared to traditional anti-tubercular agents .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Experimental Results

Studies have demonstrated that certain benzothiazole derivatives exhibit significant antioxidant activity. The ability to scavenge free radicals was assessed using various assays, indicating that these compounds could be beneficial in therapeutic applications targeting oxidative stress-related conditions .

Summary of Biological Activities

| Activity | Tested Pathogens | Outcome | Comparison |

|---|---|---|---|

| Antimicrobial | E. coli | Effective inhibition | Comparable to Ciprofloxacin |

| Staphylococcus aureus | Superior activity | More effective than standards | |

| Anti-Tubercular | Mycobacterium tuberculosis | Significant inhibition | Better than reference drugs |

| Antioxidant | Various free radicals | Strong scavenging ability | Promising therapeutic potential |

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUPKXREMJGASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395004 | |

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-28-2 | |

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.